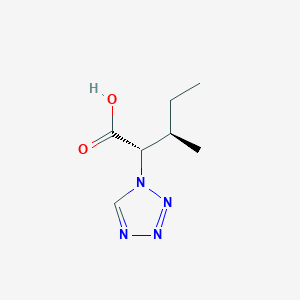

(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-methyl-2-(tetrazol-1-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-3-5(2)6(7(12)13)11-4-8-9-10-11/h4-6H,3H2,1-2H3,(H,12,13)/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVFWZCIQNAKHY-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N1C=NN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)N1C=NN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid typically involves the introduction of the tetrazole ring onto an amino acid backbone. One common method is the cycloaddition reaction between an azide and a nitrile, forming the tetrazole ring. The reaction conditions often require the presence of a catalyst, such as copper(I) salts, and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps, such as crystallization or chromatography, would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the tetrazole ring or the amino acid backbone.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the tetrazole ring or the amino acid backbone are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetrazole N-oxides, while reduction can yield various reduced tetrazole derivatives.

Scientific Research Applications

Pharmacological Applications

Angiotensin II Receptor Antagonism

The compound has been identified as a potential angiotensin II receptor antagonist, which plays a crucial role in regulating blood pressure. Angiotensin II is known to cause vasoconstriction, leading to increased blood pressure. By blocking this receptor, (2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid may help in managing hypertension and related cardiovascular conditions .

Dual Action Compounds

Recent studies have explored the development of dual-action compounds that combine angiotensin receptor antagonism with neutral endopeptidase inhibition. This approach aims to enhance therapeutic efficacy while minimizing side effects associated with conventional antihypertensives. The compound's structural properties make it suitable for such modifications, potentially leading to more effective treatments for heart failure and other cardiovascular diseases .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound involves several steps that can be tailored to produce various derivatives with enhanced biological activity. For instance, derivatives that incorporate different phenolic groups have shown increased potency as angiotensin receptor blockers .

Characterization Techniques

Characterization of synthesized compounds typically involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compounds produced. These methods are essential for ensuring the reliability of biological evaluations .

Biological Evaluations

In Vitro Studies

In vitro studies have demonstrated that this compound derivatives exhibit significant antihypertensive activity. For example, several ester derivatives were tested for their ability to lower blood pressure in animal models, showing promising results compared to existing treatments .

Case Studies

A notable case study involved the evaluation of a series of tetrazole-containing compounds that were synthesized and tested for their efficacy against hypertension. The results indicated that certain derivatives significantly reduced blood pressure levels in test subjects, suggesting their potential as therapeutic agents .

Comparative Data Table

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Valsartan (Diovan)

Structure: (2S)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid . Key Differences:

- Tetrazole Position : Valsartan has a 1H-tetrazol-5-yl substituent, whereas the target compound has a 1H-tetrazol-1-yl group. This positional isomerism alters electronic properties and hydrogen-bonding capacity.

- Backbone Complexity: Valsartan includes a biphenyl moiety and a valeryl chain, enhancing angiotensin II receptor affinity but reducing solubility compared to the simpler pentanoic acid backbone of the target compound. Functional Impact:

- Valsartan’s biphenyl-tetrazole system is critical for its antihypertensive activity, while the target compound’s lack of this system limits direct therapeutic overlap.

- The 1H-tetrazol-1-yl group in the target compound may exhibit weaker acidity (pKa ~4–5) compared to the 5-yl isomer (pKa ~2–3), influencing ionization under physiological conditions .

3-Methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)pentanoic Acid (Impurity-B)

Structure: Features a tetrahydro-pyrimidinone ring instead of tetrazole . Key Differences:

- Heterocycle Replacement: The pyrimidinone lacks the aromaticity and acidity of tetrazole, reducing bioisosteric equivalence to carboxylic acids.

- Pharmacokinetics : The absence of tetrazole diminishes metabolic stability in hepatic environments, as tetrazoles are resistant to cytochrome P450 oxidation.

Functional Impact : - Lower solubility in aqueous media due to reduced polarity.

- Limited utility in drug design where tetrazole’s bioisosteric role is critical .

(2S,3S)-3-Methyl-2-(2,2,2-Trifluoroacetamido)pentanoic Acid (TFA-L-Ile)

Structure : Substitutes tetrazole with a trifluoroacetamido group .

Key Differences :

- Electron-Withdrawing Effects : The trifluoroacetyl group increases the carboxylic acid’s acidity (pKa ~1.5–2.5) compared to the target compound.

- Stability : The amide bond in TFA-L-Ile is prone to hydrolysis under acidic/basic conditions, unlike the stable tetrazole ring.

Functional Impact : - Enhanced reactivity in peptide coupling reactions but reduced in vivo stability.

- Limited applicability in prolonged-release formulations .

3-Methyl-2-(1-oxo-isoindol-2-yl)pentanoic Acid Derivatives

Structure : Replaces tetrazole with isoindol-1-one rings (e.g., QY-5886: 95% purity) .

Key Differences :

- Aromaticity and Lipophilicity : The fused isoindole system increases lipophilicity (logP ~2.5–3.0) compared to the target compound (logP ~1.0–1.5), affecting membrane permeability.

- Synthetic Accessibility : Isoindole derivatives require multi-step synthesis, whereas tetrazole-containing compounds can be synthesized via cycloaddition or substitution .

Functional Impact : - Potential for CNS targeting due to improved blood-brain barrier penetration.

- Reduced hydrogen-bonding capacity limits interactions with polar biological targets.

N-Jasmonoylisoleucine

Structure: (2S,3S)-3-Methyl-2-{2-[(1R,2R)-3-oxo-2-penten-1-ylcyclopentyl]acetamido}pentanoic acid . Key Differences:

- Biological Role : Functions as a plant hormone conjugate, unlike the synthetic target compound.

- Substituent Complexity: The jasmonoyl moiety introduces stereochemical complexity and a cyclopentanone ring, altering conformational flexibility. Functional Impact:

- Demonstrates the structural versatility of isoleucine derivatives in natural product chemistry .

Biological Activity

(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid is a compound belonging to the class of tetrazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Overview of Tetrazole Derivatives

Tetrazole compounds have gained attention in medicinal chemistry due to their ability to mimic carboxylic acids and interact with various biological targets. Their unique five-membered ring structure contributes to their pharmacological properties, including antimicrobial, antifungal, anticancer, and enzyme inhibition activities.

Target Interactions:

The precise biological targets of this compound remain largely unidentified; however, tetrazole-containing compounds are known to interact with enzymes and receptors involved in multiple biochemical pathways. The tetrazole moiety can enhance interactions with calcium channels and other ion channels, indicating potential cardiovascular implications.

Biochemical Pathways:

Research suggests that tetrazoles can modulate signaling pathways related to inflammation and cell proliferation. For instance, some studies have shown that these compounds can act as enzyme inhibitors, affecting pathways linked to cancer progression and microbial resistance .

3.1 Antimicrobial Activity

Tetrazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for certain derivatives have shown promising results, suggesting potential use in treating resistant infections .

3.2 Anticancer Properties

Studies indicate that tetrazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549. The compound's structure allows it to interfere with cellular mechanisms that promote tumor growth. For instance, in vitro assays have demonstrated antiproliferative effects with IC50 values indicating effective concentrations for inhibiting cancer cell growth .

3.3 Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. Inhibition of this enzyme could lead to reduced production of pro-inflammatory mediators, positioning this compound as a candidate for anti-inflammatory drug development .

4. Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various tetrazole derivatives against common pathogens. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, showcasing their potential as alternative therapeutic agents against resistant strains .

Case Study 2: Antiproliferative Effects

In another investigation focusing on cancer treatment, several tetrazole-based compounds were tested for their ability to inhibit proliferation in HeLa and A549 cells. Results showed significant reductions in cell viability at specific concentrations, supporting further exploration into their use as anticancer agents .

5. Research Findings Summary Table

| Activity | Tested Compound | Effect | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | This compound | Effective against MRSA | MIC = 62.5 µg/mL |

| Antiproliferative | HeLa Cells | Inhibition of growth | IC50 = 226 µg/mL |

| Enzyme Inhibition | cPLA2α | Reduction in inflammatory mediators | IC50 = submicromolar |

6. Conclusion

This compound exhibits a range of biological activities that make it a promising candidate for further research in drug development. Its potential applications in antimicrobial therapy and cancer treatment highlight the importance of exploring tetrazole derivatives within medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for (2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid, and what key reaction conditions should be optimized?

The synthesis typically involves coupling a tetrazole precursor with a branched pentanoic acid scaffold. Key steps include:

- Condensation reactions : Use of coupling agents like EDCI or DCC to link the tetrazole moiety to the amino-protected pentanoic acid backbone.

- Protection/deprotection strategies : For example, tert-butoxycarbonyl (Boc) groups may protect the amino group during synthesis to prevent unwanted side reactions, as seen in analogous amino acid derivatives .

- Solvent and catalyst optimization : Reactions in anhydrous DMF or THF with bases like Cs₂CO₃ improve yield and minimize racemization . Post-synthesis, purification via column chromatography (e.g., CH₂Cl₂:CH₃OH gradients) is critical .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and substituent positions. For instance, the tetrazole ring’s protons resonate as sharp singlets near δ 8.5–9.5 ppm, while the methyl groups show splitting patterns indicative of stereochemical configuration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves absolute configuration, particularly if single crystals are obtainable .

Q. How does the tetrazole ring influence the compound’s physicochemical properties compared to carboxylic acid analogs?

The tetrazole group (pKa ~4.9) mimics carboxylic acids (pKa ~2–3) but offers enhanced metabolic stability and bioavailability. This property is critical in drug design, as seen in angiotensin II receptor antagonists . Solubility can be modulated by adjusting counterions (e.g., sodium salts for aqueous solubility).

Advanced Research Questions

Q. How can researchers address challenges in maintaining stereochemical integrity during synthesis?

- Chiral auxiliaries : Use of L-isoleucine derivatives or Evans’ oxazolidinones to enforce (2S,3S) configuration .

- Low-temperature reactions : Conducting acylation or alkylation steps at –20°C to reduce epimerization .

- Analytical monitoring : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) ensures enantiopurity .

Q. What strategies mitigate by-product formation during synthesis?

- Impurity profiling : LC-MS or HPLC identifies common by-products, such as diastereomers or unreacted intermediates. For example, over-alkylation at the tetrazole nitrogen can generate N2-substituted isomers .

- Optimized stoichiometry : Limiting excess reagents (e.g., coupling agents) reduces side reactions.

- Solid-phase extraction (SPE) : Removes residual catalysts or salts before final purification .

Q. How can computational methods aid in predicting the compound’s bioactivity?

- Molecular docking : Simulates binding to target proteins (e.g., enzymes with Zn²⁺-active sites, common in metalloproteases). The tetrazole’s lone pairs may coordinate metal ions, analogous to thiadiazole derivatives .

- QSAR modeling : Correlates substituent effects (e.g., methyl branching) with logP or IC₅₀ values for activity optimization .

Biological Research Questions

Q. What in vitro assays are suitable for evaluating enzyme inhibition or receptor binding?

- Fluorescence-based assays : Measure inhibition of proteases or kinases via fluorogenic substrates.

- Surface plasmon resonance (SPR) : Quantifies binding kinetics to target receptors.

- Cellular uptake studies : Use radiolabeled (³H or ¹⁴C) compound to assess permeability in Caco-2 cell monolayers .

Q. How does the compound’s stereochemistry impact its biological activity?

The (2S,3S) configuration is critical for fitting into chiral binding pockets. For example, reversing stereochemistry at C3 (to 3R) reduced activity by >50% in a leucine-derived protease inhibitor study .

Methodological Challenges

Q. What are the limitations of current synthetic approaches, and how can they be overcome?

Q. How can researchers resolve conflicting spectral data (e.g., overlapping NMR peaks)?

- 2D NMR techniques : HSQC and HMBC distinguish adjacent protons and carbons, particularly in crowded regions like δ 1.0–2.5 ppm (methyl groups).

- Isotopic labeling : ¹⁵N-labeled tetrazole aids in assigning nitrogen-associated peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.